molecular formula C20H25NO5S B13436003 2,5-Ethyl Acetate Febuxostat

2,5-Ethyl Acetate Febuxostat

Cat. No.: B13436003
M. Wt: 391.5 g/mol
InChI Key: JSKGRJXDHUEKSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of febuxostat involves multiple steps, starting from 4-hydroxybenzonitrile and thioacetamide. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazol-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This compound undergoes a one-pot synthesis with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxylphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, hydrolysis in alkaline conditions produces febuxostat .

Industrial Production Methods

Industrial production of febuxostat follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2,5-Ethyl Acetate Febuxostat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of febuxostat can produce various oxidized metabolites, while substitution reactions involving ethyl acetate can yield different ester derivatives .

Scientific Research Applications

2,5-Ethyl Acetate Febuxostat has diverse applications in scientific research:

Mechanism of Action

Febuxostat works by non-competitively inhibiting the molybdenum pterin center, the active site of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby managing hyperuricemia and preventing gout attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Febuxostat is unique due to its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine and pyrimidine synthesis. This selectivity reduces the risk of side effects and makes febuxostat a valuable alternative for patients intolerant to allopurinol .

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3

InChI Key

JSKGRJXDHUEKSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C

Origin of Product

United States

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